Tocladesine

Vue d'ensemble

Description

La Tocladesine est un composé de petite molécule doté d'une activité antinéoplasique potentielle. C'est un dérivé chloré du messager secondaire intracellulaire, l'adénosine 3',5'-monophosphate cyclique. La this compound a été utilisée dans des essais cliniques étudiant le traitement du cancer colorectal, du myélome multiple et des néoplasmes des cellules plasmatiques .

Applications De Recherche Scientifique

Tocladesine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study cyclic nucleotide analogues.

Biology: Investigated for its role in cellular signaling pathways.

Medicine: Explored for its potential in treating various cancers, including colorectal cancer and multiple myeloma

Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery.

Mécanisme D'action

Target of Action

Tocladesine, also known as 8-Chloro-cAMP, primarily targets caspase 3 , a crucial enzyme involved in apoptosis, or programmed cell death . It also acts as a Cyclic AMP (cAMP) agonist , meaning it binds to cAMP receptors and produces a response similar to that of cAMP, a key messenger in many biological processes.

Mode of Action

This compound interacts with its targets by inhibiting caspase 3 and mimicking the action of cAMP .

Biochemical Pathways

It’s known that 8-chloro-camp, a related compound, can inhibit the activation of mitogen-activated protein kinases (mapk), erk-1 and erk-2, which are involved in cell proliferation . It’s also suggested that 8-Chloro-cAMP can induce apoptosis through activation of the p38 MAPK pathway .

Pharmacokinetics

It’s known that 8-chloro-camp can be degraded to 8-cl-adenosine in culture medium or plasma .

Result of Action

This compound has been used in trials studying the treatment of Colorectal Cancer and Multiple Myeloma and Plasma Cell Neoplasm . It’s known to have potent anti-proliferative effects on various cancer cell lines .

Action Environment

It’s known that the anti-cancer activity of 8-cl-camp results at least in part through 8-cl-adenosine . This suggests that the metabolites of 8-Cl-cAMP, and potentially this compound, could play a role in its mechanism of action.

Méthodes De Préparation

La voie de synthèse de la Tocladesine implique la conversion de l'adénosine 3',5'-monophosphate cyclique en 8-chloro-adénosine par les phosphodiestérases, suivie d'une phosphorylation en 8-chloro-adénosine triphosphate . Les méthodes de production industrielle de la this compound ne sont pas largement documentées, mais la préparation implique généralement l'utilisation de solvants organiques et de réactifs dans des conditions contrôlées .

Analyse Des Réactions Chimiques

La Tocladesine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent convertir la this compound en différents analogues.

Substitution : La this compound peut subir des réactions de substitution, où les atomes de chlore sont remplacés par d'autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les analogues de nucléotides cycliques.

Biologie : Investigée pour son rôle dans les voies de signalisation cellulaire.

Médecine : Explorée pour son potentiel dans le traitement de divers cancers, notamment le cancer colorectal et le myélome multiple

Mécanisme d'action

La this compound exerce ses effets en étant convertie en 8-chloro-adénosine par les phosphodiestérases, puis phosphorylée en 8-chloro-adénosine triphosphate. Ce composé fonctionne comme un analogue de la purine et entre en compétition avec l'adénosine triphosphate dans la transcription. La génération de 8-chloro-adénosine triphosphate épuise le pool d'adénosine triphosphate endogène, essentiel pour de nombreuses réactions biologiques dans le transfert d'énergie intracellulaire. Par conséquent, la this compound provoque une inhibition de la synthèse de l'ARN, bloque la prolifération cellulaire et induit l'apoptose .

Comparaison Avec Des Composés Similaires

La Tocladesine est unique par rapport aux autres analogues de nucléotides cycliques en raison de sa structure de dérivé chloré. Des composés similaires incluent :

Adénosine monophosphate cyclique : Un nucléotide cyclique naturel impliqué dans de nombreux processus biologiques.

8-chloro-adénosine : Un dérivé de l'adénosine avec des propriétés antinéoplasiques similaires.

8-chloro-adénosine triphosphate : La forme phosphorylée de la 8-chloro-adénosine, qui entre en compétition avec l'adénosine triphosphate dans les processus cellulaires

L'unicité de la this compound réside dans sa capacité à épuiser le pool d'adénosine triphosphate endogène, ce qui en fait un puissant inhibiteur de la synthèse de l'ARN et de la prolifération cellulaire .

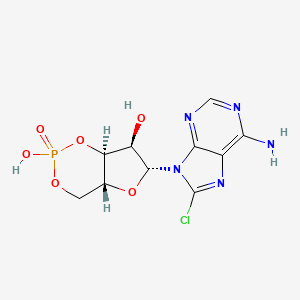

Propriétés

IUPAC Name |

6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLFEJLEDNXZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866066 | |

| Record name | 6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41941-56-4 | |

| Record name | NSC284751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.